molecular formula C7H6ClFO B14027468 2-Chloro-3-fluoro-6-methylphenol

2-Chloro-3-fluoro-6-methylphenol

Cat. No.: B14027468
M. Wt: 160.57 g/mol
InChI Key: JOMPDWNEZYTRJD-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-6-methylphenol is an organic compound belonging to the class of halogenated phenols It is characterized by the presence of chlorine, fluorine, and methyl substituents on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-6-methylphenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene, which is finally oxidized to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-6-methylphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: Halogenated phenols like this compound can undergo nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-Chloro-3-fluoro-6-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-6-methylphenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The compound’s halogenated structure enhances its ability to penetrate and disrupt biological membranes, making it effective against a wide range of microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylphenol
  • 3-Fluoro-2-methylphenol
  • 4-Chloro-3-methylphenol

Uniqueness

2-Chloro-3-fluoro-6-methylphenol is unique due to the presence of both chlorine and fluorine atoms on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity and different reactivity patterns in chemical synthesis .

Properties

Molecular Formula

C7H6ClFO

Molecular Weight

160.57 g/mol

IUPAC Name

2-chloro-3-fluoro-6-methylphenol

InChI

InChI=1S/C7H6ClFO/c1-4-2-3-5(9)6(8)7(4)10/h2-3,10H,1H3

InChI Key

JOMPDWNEZYTRJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)Cl)O

Origin of Product

United States

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